25g-Nbome

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

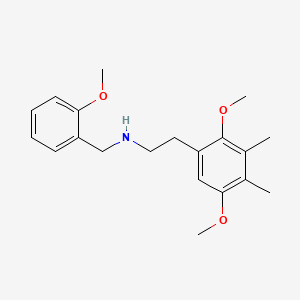

25g-Nbome is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action

25G-NBOMe acts primarily as a potent agonist at the 5-HT2A receptor, exhibiting high affinity with Ki values in the low nanomolar range. It has significantly lower affinities for 5-HT1A and 5-HT2C receptors, and negligible activity at the 5-HT2B receptor . This selectivity is crucial for understanding its psychoactive effects and potential therapeutic applications.

Binding Affinity

The binding affinity of this compound to serotonin receptors is summarized in the following table:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | Low nanomolar |

| 5-HT1A | Higher than 5-HT2C |

| 5-HT2C | Lower than 5-HT2A |

| 5-HT2B | Negligible |

Toxicological Insights

Acute Toxicity Cases

Reports have documented severe acute toxicity associated with this compound use. A notable case involved a 17-year-old male who experienced seizures after ingestion, presenting symptoms such as tachycardia, hypotension, and hyperthermia. He required intensive medical intervention due to profound metabolic derangement . This case underscores the potential life-threatening outcomes of using this compound.

Neurotoxicity Studies

In vitro studies indicate that this compound can induce neurotoxic effects on neuronal cell lines, leading to decreased cell viability. The activation of neurotoxic pathways, particularly involving MAPK/ERK signaling pathways, has been noted . Such findings raise concerns about long-term neurological impacts from exposure to this compound.

Research Applications

Scientific Research

this compound is utilized in various scientific contexts:

- Pharmacology : As a tool to study serotonin receptor dynamics and drug interactions.

- Toxicology : In forensic analysis to detect and quantify NBOMe compounds in biological samples.

- Analytical Chemistry : Serving as a reference standard for designer drug detection.

Case Studies and Observations

Behavioral Studies

Research exploring the behavioral effects of NBOMe compounds has shown that they can produce effects similar to classical psychedelics. For example, studies on rats indicated that administration of 25I-NBOMe resulted in altered sensory processing and increased dopamine levels in specific brain regions .

Clinical Observations

Clinical observations have revealed varying responses to NBOMe compounds among users, highlighting individual susceptibility to toxicity. For instance, while one user may experience severe adverse effects, another might exhibit minimal symptoms despite similar dosages .

Propriétés

Numéro CAS |

1354632-65-7 |

|---|---|

Formule moléculaire |

C20H27NO3 |

Poids moléculaire |

329.4 |

Nom IUPAC |

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C20H27NO3/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3/h6-9,12,21H,10-11,13H2,1-5H3 |

Clé InChI |

VDAUMFACIMNTDA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC |

SMILES canonique |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC |

Key on ui other cas no. |

1354632-65-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.